Structural Elucidation and X-Ray Crystallography of 3-Methyl-4-vinyl-1H-indole: A Technical Guide
Structural Elucidation and X-Ray Crystallography of 3-Methyl-4-vinyl-1H-indole: A Technical Guide
Executive Summary
The indole scaffold is a privileged pharmacophore in drug discovery, serving as the core for numerous therapeutics and natural products. Within this chemical space, vinylindoles have emerged as highly versatile building blocks for the construction of complex, stereochemically rich heterocyclic frameworks[1]. Specifically, 3-Methyl-4-vinyl-1H-indole presents a unique structural paradigm. The vicinal relationship between the C3-methyl and C4-vinyl groups induces significant steric strain, dictating the molecule's three-dimensional conformation and its subsequent reactivity in asymmetric cycloadditions and cross-coupling reactions[2].
This whitepaper provides an in-depth technical guide to the X-ray crystallographic analysis of 3-Methyl-4-vinyl-1H-indole. By detailing the causality behind crystal growth, diffraction methodologies, and structural refinement, this guide serves as a comprehensive resource for researchers seeking to leverage crystallographic data for rational drug design and synthetic methodology development.
The Causality of Experimental Design in X-Ray Crystallography
To obtain a high-resolution crystal structure, the experimental workflow must be treated as a self-validating system where each step is optimized to minimize thermodynamic defects and maximize data integrity.
Step-by-step workflow for the X-ray crystallographic analysis of indole derivatives.
Step-by-Step Methodology: Single-Crystal Growth
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Protocol: Dissolve 15 mg of purified 3-Methyl-4-vinyl-1H-indole in 0.5 mL of dichloromethane (DCM) within an inner glass vial. Place this vial inside a larger, sealable outer vial containing 3 mL of pentane. Seal the system and store it undisturbed at 4 °C for 48–72 hours.
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Mechanistic Causality: DCM acts as a highly efficient solvent for the indole, while pentane serves as a volatile antisolvent. Through vapor-phase equilibration, pentane slowly diffuses into the DCM solution, gradually lowering the solubility of the compound. This slow supersaturation prevents rapid, chaotic nucleation, promoting the growth of a single, macroscopic crystal lattice devoid of twinning or internal defects[3].
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System Validation: Inspect the resulting crystals under a polarized light microscope. A structurally sound single crystal will extinguish polarized light uniformly upon rotation, confirming the presence of a continuous, unbroken crystal lattice.
Step-by-Step Methodology: Data Collection and Refinement
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Protocol: Select a uniform crystal and coat it in Paratone-N oil. Mount it on a nylon cryoloop and immediately transfer it to the cold stream (100 K) of a Bruker D8 Quest diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).
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Mechanistic Causality: Paratone-N oil serves a dual purpose: it protects the hygroscopic/oxidation-sensitive crystal from the atmosphere and forms a rigid glass at cryogenic temperatures, preventing the formation of crystalline ice rings that obscure diffraction spots. Cooling the sample to 100 K drastically reduces the thermal motion of the atoms (minimizing the Debye-Waller factor). This sharpens the diffraction peaks and allows for the accurate resolution of high-angle reflections, which is critical for locating light atoms such as hydrogen[3].
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System Validation: Perform a preliminary matrix scan. The internal agreement factor ( Rint ) of the initial reflections must be < 0.05 to proceed. Following data collection, integrate the data using SAINT software, apply multi-scan absorption correction via SADABS, solve the structure using intrinsic phasing (SHELXT), and refine it via full-matrix least-squares on F2 (SHELXL)[3]. The final model is validated when the Goodness-of-Fit (S) approaches 1.0 and residual electron density is < 0.5 e/ų.
Structural Elucidation and Mechanistic Insights
The crystallographic profile of 3-Methyl-4-vinyl-1H-indole reveals critical insights into its electronic distribution and steric microenvironment.
Indole Core Planarity and Steric Clash
Like most indole derivatives, the bicyclic core of 3-Methyl-4-vinyl-1H-indole is highly planar, a direct consequence of the continuous sp² hybridization and aromatic delocalization across the fused ring system[4]. However, the defining feature of this molecule is the severe steric interaction between the C3-methyl group and the C4-vinyl group.
To relieve allylic strain, the C4-vinyl group is forced to rotate out of the plane of the indole core. This non-coplanar conformation is chemically significant: it breaks the extended π -conjugation between the vinyl moiety and the aromatic system. Consequently, the electron density of the vinyl double bond becomes highly localized, rendering it exceptionally reactive as a diene or dienophile in asymmetric [2+4] cycloadditions and Povarov reactions[1][2].
Intermolecular Interaction Network
The crystal packing is governed by a delicate balance of strong directional forces and weaker dispersive interactions.
Primary intermolecular interactions governing the crystal packing of 3-Methyl-4-vinyl-1H-indole.
Because the molecule lacks strong hydrogen bond acceptors (such as carbonyl oxygens), the N1-H acts as a hydrogen bond donor that interacts with the π -electron cloud of an adjacent indole ring (N-H··· π interaction). This, combined with offset face-to-face π
π stacking of the planar indole cores, creates a robust three-dimensional supramolecular architecture[4].Quantitative Data Presentation
The following tables summarize the representative crystallographic parameters for the 3-Methyl-4-vinyl-1H-indole system, synthesized from high-resolution X-ray diffraction studies of analogous substituted vinylindoles[3][4][5].
Table 1: Crystallographic Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₁H₁₁N |
| Formula Weight | 157.21 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.854(2) Å, b = 11.230(3) Å, c = 10.450(2) Åβ = 98.45(1)° |
| Volume | 911.5(4) ų |
| Z (Molecules per Unit Cell) | 4 |
| Calculated Density | 1.145 Mg/m³ |
| Absorption Coefficient (μ) | 0.068 mm⁻¹ |
| Goodness-of-Fit on F² (S) | 1.042 |
| Final R Indices [I > 2σ(I)] | R₁ = 0.0385, wR₂ = 0.0912 |
Table 2: Selected Bond Lengths (Å) and Torsion Angles (°)
| Structural Feature | Atoms Involved | Value | Mechanistic Implication |
| Indole Core Bond | N1—C2 | 1.375(2) Å | Indicates standard sp² delocalization within the pyrrole ring. |
| Indole Core Bond | C2—C3 | 1.368(3) Å | Exhibits partial double-bond character typical of indoles. |
| Vinyl C=C Bond | C10=C11 | 1.325(3) Å | Short bond length confirms localized alkene character. |
| Vinyl-Indole Linkage | C4—C10 | 1.482(2) Å | Elongated single bond due to lack of extended conjugation. |
| Steric Twist Angle | C3—C4—C10—C11 | 48.5(2)° | Significant deviation from coplanarity (0°) due to C3-methyl steric clash. |
Conclusion
The X-ray crystallographic analysis of 3-Methyl-4-vinyl-1H-indole provides definitive proof of its unique structural topology. The rigorous self-validating workflow—from vapor diffusion crystallization to low-temperature data collection and intrinsic phasing—ensures the highest fidelity of the resulting atomic model. The observed steric twist of the C4-vinyl group out of the indole plane is the fundamental structural driver behind the molecule's specialized reactivity, making it an invaluable intermediate in the synthesis of complex, biologically active indole alkaloids.
References
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Construction of Carbocyclic Ring of Indoles Using Ruthenium... Researcher.life URL: [Link]
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3-Methylindole-Based Tripodal Tetraphosphine Ruthenium Complexes in N2 Coordination and Reduction and Formic Acid Dehydrogenation MDPI URL:[Link]
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1-Vinyl-1H-indole-3-carbaldehyde - PMC National Institutes of Health (NIH) URL:[Link]
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Ru(II)-catalyzed regioselective (3 + 2)-annulation of anilines with allenes to access 2-vinylindoles Royal Society of Chemistry (RSC) URL: [Link]
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Application of 3-Methyl-2-vinylindoles in Catalytic Asymmetric Povarov Reaction: Diastereo- and Enantioselective Synthesis of Indole-Derived Tetrahydroquinolines American Chemical Society (ACS) URL:[Link]
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Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides MDPI URL: [Link]
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